8-[(2-Furylmethyl)thio]-5-nitroquinoline

Lipophilicity Drug-likeness Membrane permeability

8-[(2-Furylmethyl)thio]-5-nitroquinoline (CAS 881587-15-1, molecular formula C₁₄H₁₀N₂O₃S, MW 286.31 g/mol) is a synthetic 5-nitroquinoline derivative featuring an 8-position thioether linkage connecting a furan-2-ylmethyl group to the quinoline core. The compound is registered in PubChem (CID and is commercially available from multiple vendors at purities ranging from 95% (AKSci) to ≥97% (ChemScene).

Molecular Formula C14H10N2O3S
Molecular Weight 286.31
CAS No. 881587-15-1
Cat. No. B2920028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[(2-Furylmethyl)thio]-5-nitroquinoline
CAS881587-15-1
Molecular FormulaC14H10N2O3S
Molecular Weight286.31
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)SCC3=CC=CO3)[N+](=O)[O-]
InChIInChI=1S/C14H10N2O3S/c17-16(18)12-5-6-13(14-11(12)4-1-7-15-14)20-9-10-3-2-8-19-10/h1-8H,9H2
InChIKeyJEDBMEWJWOSMLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-[(2-Furylmethyl)thio]-5-nitroquinoline (CAS 881587-15-1): Structural and Physicochemical Baseline for Procurement Evaluation


8-[(2-Furylmethyl)thio]-5-nitroquinoline (CAS 881587-15-1, molecular formula C₁₄H₁₀N₂O₃S, MW 286.31 g/mol) is a synthetic 5-nitroquinoline derivative featuring an 8-position thioether linkage connecting a furan-2-ylmethyl group to the quinoline core [1]. The compound is registered in PubChem (CID 5301541) [1] and is commercially available from multiple vendors at purities ranging from 95% (AKSci) to ≥97% (ChemScene) . Unlike the clinically established 8-hydroxy-5-nitroquinoline (Nitroxoline), this compound replaces the 8-hydroxy group with a furylmethylthio substituent — a modification that substantially alters its computed lipophilicity and hydrogen-bonding profile. It is important to note that direct, peer-reviewed biological activity data for this specific compound could not be identified in the public domain at the time of this analysis; differentiation below is therefore drawn from quantitative physicochemical comparisons and class-level structure–activity inferences.

Why 8-[(2-Furylmethyl)thio]-5-nitroquinoline Cannot Be Interchanged with Common 5-Nitroquinoline or 8-Hydroxyquinoline Analogs


The 5-nitroquinoline scaffold encompasses compounds with profoundly divergent biological profiles depending on the nature and position of substituents. 8-Hydroxy-5-nitroquinoline (Nitroxoline) derives its antibacterial and anticancer activity from metal chelation via the 8-hydroxy group and ROS generation [1]; replacing the 8-OH with a furylmethylthio moiety eliminates this chelation capacity entirely. Conversely, the thioether linkage at position 8 introduces conformational flexibility (3–4 rotatable bonds vs. 0 for 5-nitroquinoline) and substantially increases lipophilicity (computed LogP 3.1–4.0 vs. 1.9–2.1 for 5-nitroquinoline) , which can be expected to alter membrane permeability, metabolic stability, and off-target binding profiles. Substituting this compound with a generic 5-nitroquinoline or a simple 8-mercaptoquinoline analog would therefore discard the unique pharmacophore geometry and physicochemical signature that define its potential utility in screening cascades. The quantitative evidence below details these differentiating dimensions.

8-[(2-Furylmethyl)thio]-5-nitroquinoline: Quantitative Differentiation Evidence Against Structural Analogs


Lipophilicity Differentiation: Computed LogP of 3.1–4.0 vs. 1.9–2.1 for 5-Nitroquinoline and Nitroxoline

8-[(2-Furylmethyl)thio]-5-nitroquinoline exhibits a computed XLogP3 of 3.1 (PubChem) [1] or cLogP of 4.03 (ChemScene) , representing a >1.0 log-unit increase in lipophilicity compared to 5-nitroquinoline (LogP 1.86–2.14) and a >1.1 log-unit increase over Nitroxoline (8-hydroxy-5-nitroquinoline, LogP ~1.9–2.0) [2]. This magnitude of LogP increase is consistent with the addition of the lipophilic furylmethylthio substituent and positions the compound closer to the optimal range for CNS penetration (LogP 2–4) while the parent and 8-hydroxy analog remain in the peripheral-preferred range.

Lipophilicity Drug-likeness Membrane permeability ADME prediction

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count: Expanded Polarity Profile vs. Core 5-Nitroquinoline Scaffold

The target compound has a computed TPSA of 69.17 Ų (ChemScene) to 97.2 Ų (PubChem Cactvs) [1], with 5 hydrogen-bond acceptor sites and zero hydrogen-bond donors. In comparison, 5-nitroquinoline has a TPSA of 56.03–58.7 Ų with only 3 H-bond acceptors . Nitroxoline has a TPSA of ~75–79 Ų with 4 acceptors and 1 donor [2]. The additional TPSA and acceptor count arise from the furan oxygen and thioether sulfur atoms unique to the target compound, creating a distinct electrostatic surface that differs from both the parent scaffold and the 8-hydroxy analog.

Polar surface area Oral bioavailability Blood-brain barrier permeability Hydrogen bonding

Molecular Flexibility and Substituent Size: Rotatable Bonds and Molecular Weight Differentiation vs. 5-Nitroquinoline Congeners

The target compound possesses 3 (PubChem) or 4 (ChemScene) rotatable bonds [1], primarily attributable to the thioether-linked furylmethyl side chain, compared to 0–1 rotatable bonds for 5-nitroquinoline and 1 rotatable bond for Nitroxoline [2]. Its molecular weight of 286.31 g/mol places it in lead-like chemical space (MW <350) with moderate complexity, whereas 5-nitroquinoline (MW 174.16) is fragment-like. The additional MW of ~112 Da reflects the furylmethylthio appendage, which introduces both conformational entropy and potential for additional target interactions via the furan oxygen and thioether sulfur.

Conformational flexibility Ligand efficiency Entropic binding penalty Fragment-like vs. lead-like space

Structural Pharmacophore Differentiation: 8-Thioether-Furylmethyl vs. Direct C-2/C-4 Nitrofuryl or 8-Hydroxy Substitution in Quinoline Series

The target compound bears its furan moiety linked through a thioether spacer at the quinoline 8-position, with a nitro group at position 5. This is structurally distinct from: (a) 2'-(5'-nitrofuryl)quinolines described in patent US4087427, where the 5-nitrofuryl group is directly attached at C-2 or C-4 [1]; (b) 8-hydroxy-5-nitroquinoline (Nitroxoline), where the 8-OH enables metal chelation essential for its antibacterial and anticancer mechanisms [2]; and (c) 8-mercaptoquinoline derivatives, which retain a free thiol capable of disulfide formation and metal coordination [3]. The thioether in the target compound is a 'capped' sulfur that cannot form disulfide bonds or chelate metals in the manner of 8-mercaptoquinoline, while the 5-nitro group is retained as a bioreductive pharmacophore. This combination creates a scaffold with potential nitroreductase-dependent bioactivation coupled with a distinct steric and electronic profile conferred by the 8-thioether-furyl substituent.

Pharmacophore Structure–activity relationship Metal chelation Nitrofuryl antibiotics

Commercial Purity and Analytical Characterization: Vendor-Supplied Specifications with Spectroscopic Reference Data

Commercially, this compound is offered at ≥95% purity (AKSci) to ≥97% purity (ChemScene at $924/10g) , with additional suppliers (MolCore, Fluorochem/CymitQuimica) listing 95–97% purity ranges . Spectroscopic reference data are available through SpectraBase (Compound ID 94pEOAaqyX0), which includes ¹H NMR and GC-MS spectra in DMSO-d₆ [1]. In contrast, many simple nitroquinoline analogs such as 5-nitroquinoline are readily available at ≥98% purity from multiple vendors at lower cost, reflecting their more established synthetic routes. The moderate purity specification of the target compound reflects its more complex synthesis involving thioether coupling at the 8-position, a consideration for procurement when high-purity material is required without additional purification.

Purity specification Quality control NMR characterization Mass spectrometry Procurement specification

Recommended Procurement and Research Application Scenarios for 8-[(2-Furylmethyl)thio]-5-nitroquinoline


Diversity-Oriented Screening Library Enrichment with a Novel 5-Nitroquinoline Chemotype

This compound is well-suited for inclusion in diversity-oriented screening libraries where the goal is to maximize pharmacophore coverage of nitroquinoline chemical space. Its elevated LogP (3.1–4.0) and expanded TPSA (69–97 Ų) place it in a distinct region of property space compared to common 5-nitroquinoline fragments, enabling screening hits to emerge from lipophilic, non-chelating nitroaromatic chemotypes that would be missed by libraries containing only 8-hydroxy or 8-amino quinoline variants. Procure when building a focused nitroheterocycle sub-library for phenotypic or target-based screening in anticancer or anti-infective programs.

Negative Control or Counter-Screen Compound for 8-Hydroxyquinoline Metal Chelation Studies

Because the 8-thioether-furylmethyl group eliminates the metal-chelating 8-hydroxy or 8-thiol functionality present in Nitroxoline and 8-mercaptoquinoline [1], this compound can serve as a structurally matched negative control in experiments designed to isolate metal-dependent mechanisms (e.g., zinc or copper chelation-mediated ROS generation [2]). Its identical 5-nitroquinoline core ensures that any differential biological activity can be attributed specifically to the replacement of the chelating group with a non-chelating thioether. Procure alongside Nitroxoline to enable well-controlled mechanistic studies.

Synthetic Intermediate for 8-Position Derivatization of 5-Nitroquinoline Scaffolds

The furylmethylthio group at position 8 represents a protected thioether that can potentially be cleaved or further functionalized. The commercial availability of 95–97% purity material provides a starting point for medicinal chemistry campaigns requiring 8-substituted 5-nitroquinoline building blocks. The SpectraBase reference data (¹H NMR, GC-MS) [3] support identity verification upon receipt. Procure as a key intermediate when exploring SAR at the quinoline 8-position in hit expansion programs.

Bioreductive Prodrug Concept Exploration in Hypoxia-Targeted Drug Discovery

4-(Alkylamino)-5-nitroquinolines have demonstrated 20–60-fold hypoxia selectivity in vitro as bioreductive cytotoxins [4], though their in vivo activity has been limited. The target compound's 5-nitro group is expected to undergo similar nitroreductase-mediated bioactivation under hypoxic conditions, while its elevated lipophilicity (LogP 3.1–4.0 vs. ~2 for most 4-alkylamino-5-nitroquinolines) may improve tissue penetration and intracellular accumulation. Procure for exploratory hypoxia-selectivity screening to assess whether 8-thioether substitution improves upon the pharmacokinetic limitations of earlier 5-nitroquinoline bioreductive agents.

Quote Request

Request a Quote for 8-[(2-Furylmethyl)thio]-5-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.